[1,3]Dioxolo[4,5-g]quinazolin-8-amine
CAS No.:
Cat. No.: VC15990866
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O2 |
|---|---|
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | [1,3]dioxolo[4,5-g]quinazolin-8-amine |
| Standard InChI | InChI=1S/C9H7N3O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2,(H2,10,11,12) |
| Standard InChI Key | YWOZVBGEIZKZKK-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)N |
Introduction
# Dioxolo[4,5-g]quinazolin-8-amine: A Comprehensive Review Dioxolo[4,5-g]quinazolin-8-amine is a heterocyclic organic compound characterized by a quinazoline core fused with a dioxole ring system. This structure positions it within a class of molecules known for diverse pharmacological activities, particularly in oncology and epigenetics. With a molecular formula of and a molecular weight of 215.21 g/mol, its unique scaffold has attracted attention for structure-activity relationship (SAR) studies aimed at optimizing therapeutic potential . This review synthesizes current knowledge on its chemical identity, synthesis, pharmacological properties, and therapeutic implications.
Synthesis and Manufacturing Approaches
The synthesis of dioxolo[4,5-g]quinazolin-8-amine derivatives typically involves cyclization strategies. One route begins with 2-amino-4,5-dimethoxybenzoic acid, which undergoes formamide-mediated cyclization to form the quinazolin-4(3H)-one core . Subsequent chlorination at position 4 using agents like oxalyl chloride introduces a reactive site for nucleophilic substitution. For example, reaction with 3-ethynylaniline yields N-(3-ethynylphenyl)- dioxolo[4,5-g]quinazolin-8-amine, a derivative with a molecular weight of 289.29 g/mol .
Pharmacological Properties and Mechanisms of Action
Quinazoline derivatives are renowned for inhibiting enzymes involved in epigenetic regulation and signal transduction. Dioxolo[4,5-g]quinazolin-8-amine analogues exhibit potent inhibitory activity against G9a histone lysine methyltransferase, a key enzyme in histone H3K9 methylation linked to gene silencing . Structural studies reveal critical interactions:
-
The protonated N-1 of the quinazoline core forms a salt bridge with Asp1088 in G9a’s substrate-binding pocket.
-
The C-4 amine hydrogen-bonds with Asp1083, stabilizing the enzyme-inhibitor complex.
-
Substituents at position 7 (e.g., methoxy groups) engage in cation-π interactions with Tyr1154 .
In kinase inhibition, the 4-anilinoquin(az)oline scaffold demonstrates activity against GAK (Cyclin G-Associated Kinase) and SLK (Ste20-Like Kinase), with IC₅₀ values in the nanomolar range . Selectivity over non-target kinases is achieved through steric complementarity with hydrophobic pockets in the ATP-binding site .
Structure-Activity Relationship (SAR) Insights
Systematic modifications to the dioxolo[4,5-g]quinazolin-8-amine scaffold have elucidated critical pharmacophoric features:
Core Heterocycle Modifications
Replacing the quinazoline core with quinoline (e.g., removing N-3) retains G9a inhibitory activity while reducing off-target effects. For instance, 2,4-diamino-6,7-dimethoxyquinoline derivatives show 5-fold higher potency than quinazoline-based inhibitors .
Substituent Effects
-
Methoxy Groups: The 6,7-dimethoxy configuration is essential for G9a inhibition. Replacing methoxy with dioxolane rings abolishes activity, underscoring the importance of conformational rigidity .
-
Amine Side Chains: Bulky substituents at position 8 (e.g., 3-ethynylphenyl) enhance cellular permeability but may reduce aqueous solubility .
Physicochemical Optimization
Computational models highlight logP and pKa as critical parameters. Derivatives with logP ≈ 2–3 and pKa > 9 exhibit optimal membrane permeability and target engagement .
Challenges and Future Directions
Despite promising activity, clinical translation faces hurdles:
-
Synthetic Complexity: Multi-step routes with low yields (e.g., 15–20% for Afatinib analogues) necessitate streamlined methodologies .
-
Selectivity: Off-target binding to adrenergic receptors remains a concern, prompting exploration of prodrug strategies .
-
Biomarker Development: Identifying patient subsets with G9a- or GAK-driven pathologies is critical for personalized therapy.
Future research should prioritize fragment-based drug design and covalent inhibitor strategies to improve potency and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume